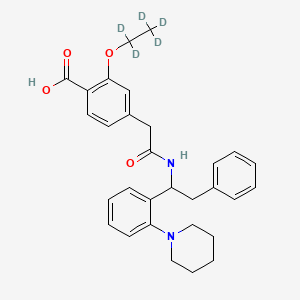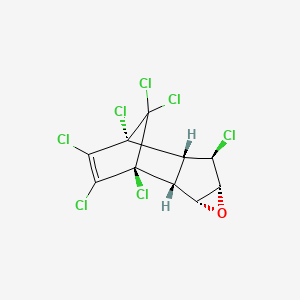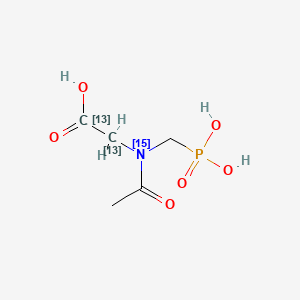
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, also known as BMBPC, is a cyclic alcohol that is widely used in scientific research. BMBPC is a versatile molecule that has many applications in the laboratory. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential to be used as a drug.
Mechanism of Action
The mechanism of action of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is not yet fully understood. It is believed that 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol binds to the active site of enzymes, which modulates their activity. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol also has the ability to interact with other molecules, such as proteins and DNA, which may also affect its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol are not yet fully understood. However, it has been observed to modulate the activity of enzymes, which can lead to changes in the activity of other molecules. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has also been observed to interact with proteins and DNA, which could lead to changes in the activity of these molecules.
Advantages and Limitations for Lab Experiments
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in a variety of conditions. It also has the ability to modulate the activity of enzymes, which can be useful in studying the effects of different compounds on enzyme activity. However, it is important to note that 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is not yet approved for use as a drug, and its long-term effects are not yet known.
Future Directions
There are a variety of potential future directions for 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol research. It could be further studied for its potential to be used as a drug, and its long-term effects could be studied. It could also be studied for its ability to interact with proteins and DNA, as well as its ability to modulate the activity of enzymes. Additionally, it could be used to study the effects of different compounds on enzyme activity. Finally, it could be used to synthesize a variety of compounds, including pharmaceuticals.
Synthesis Methods
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkoxide with a halide to form an ether. In the case of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, the alkoxide is a benzyl methyl ether, and the halide is a benzyloxy phenyl cyclohexanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction yields a compound with the molecular formula C17H23NO2.
Scientific Research Applications
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals. It has also been studied for its potential to be used as a drug. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has been studied for its ability to modulate the activity of enzymes, and it has been used to study the effects of different compounds on the activity of enzymes.
properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-29(20-23-11-4-2-5-12-23)21-26-15-8-9-18-28(26,30)25-16-10-17-27(19-25)31-22-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCIZFBMVJQHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)
